molecular formula C14H20O2 B13788821 Dispiro[5.1.5.1]tetradecane-7,14-dione CAS No. 950-21-0

Dispiro[5.1.5.1]tetradecane-7,14-dione

Cat. No.: B13788821
CAS No.: 950-21-0
M. Wt: 220.31 g/mol
InChI Key: NQCABGRZRRCWPC-UHFFFAOYSA-N
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Description

Dispiro[5.1.5.1]tetradecane-7,14-dione is an organic compound with the molecular formula C₁₄H₂₀O₂ and a molecular weight of 220.3074 g/mol . . This compound features a unique structure with two spiro-connected cyclohexane rings and two ketone groups at the 7 and 14 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

Dispiro[5.1.5.1]tetradecane-7,14-dione can be synthesized through the reaction of cyclohexanecarbonyl chloride with dry benzene in the presence of dry triethylamine . The reaction mixture is heated under reflux overnight, and the resulting amine hydrochloride is filtered off. The filtrate is washed with dilute hydrochloric acid and water, and the solvent is removed on a steam bath. The residue is recrystallized from ligroin-ethanol to yield the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the synthetic route described above can be adapted for larger-scale production with appropriate scaling of reagents and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

Dispiro[5.1.5.1]tetradecane-7,14-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone groups to alcohols.

    Substitution: The ketone groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are typically used.

    Substitution: Nucleophiles like Grignard reagents (RMgX) and organolithium compounds (RLi) are commonly employed.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Dispiro[5.1.5.1]tetradecane-7,14-dione has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for more complex molecules.

    Biology: The compound’s derivatives are studied for their potential biological activities.

    Medicine: Research is ongoing to explore its potential therapeutic applications.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dispiro[5.1.5.1]tetradecane-7,14-dione involves its interaction with various molecular targets and pathways. The ketone groups in the compound can form hydrogen bonds and interact with nucleophiles, facilitating various chemical transformations. The spiro-connected cyclohexane rings provide structural stability and influence the compound’s reactivity.

Comparison with Similar Compounds

Dispiro[5.1.5.1]tetradecane-7,14-dione can be compared with other spiro compounds, such as:

    Spiro[4.5]decane-7,9-dione: Similar structure but with different ring sizes.

    Spiro[5.5]undecane-7,11-dione: Another spiro compound with a different ring configuration.

The uniqueness of this compound lies in its specific ring structure and the positioning of the ketone groups, which confer distinct chemical properties and reactivity.

Properties

IUPAC Name

dispiro[5.1.58.16]tetradecane-7,14-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c15-11-13(7-3-1-4-8-13)12(16)14(11)9-5-2-6-10-14/h1-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQCABGRZRRCWPC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)C(=O)C3(C2=O)CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80241717
Record name Dispiro(5.1.5.1)tetradecane-7,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

950-21-0
Record name Dispiro(5.1.5.1)tetradecane-7,14-dione
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000950210
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC22088
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=22088
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Dispiro(5.1.5.1)tetradecane-7,14-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80241717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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